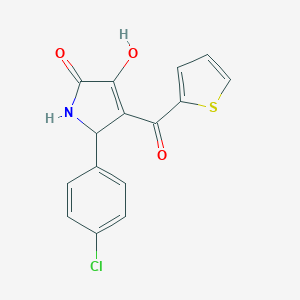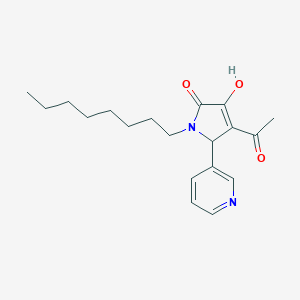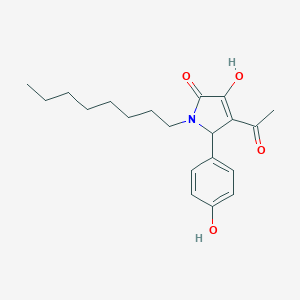![molecular formula C24H29N3O5 B282408 5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282408.png)
5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been synthesized and studied extensively in the scientific community. It is commonly referred to as DMF-DAP or simply DAP. This compound has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In
作用機序
DMF-DAP works by inhibiting the activity of various enzymes and proteins involved in cell growth and survival. It has been shown to inhibit the activity of AKT and mTOR, which are important proteins involved in cancer cell survival. DMF-DAP also activates the Nrf2 pathway, which is responsible for protecting cells from oxidative stress and inflammation. Additionally, DMF-DAP has been shown to modulate the immune system, leading to reduced inflammation and improved immune function.
Biochemical and Physiological Effects:
DMF-DAP has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. DMF-DAP also protects neurons from oxidative stress and inflammation, leading to improved neuronal function. Additionally, DMF-DAP has anti-inflammatory effects, reducing inflammation in various tissues and organs.
実験室実験の利点と制限
One of the advantages of using DMF-DAP in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and proteins involved in various diseases. Additionally, DMF-DAP has shown promising results in various scientific research applications, making it a potential candidate for future drug development. However, one of the limitations of using DMF-DAP in lab experiments is its complex synthesis method, which can be time-consuming and costly.
将来の方向性
There are several future directions for research on DMF-DAP. One area of research is exploring its potential use in combination with other drugs for cancer treatment. Another area of research is investigating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the specific mechanisms of action of DMF-DAP and to identify potential side effects and limitations. Overall, DMF-DAP has shown promising results in various scientific research applications and has the potential to be a valuable tool for future drug development.
合成法
DMF-DAP is a complex chemical compound that requires a multi-step synthesis process. The synthesis method involves the reaction of 4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one with dimethylamino benzaldehyde. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is purified using various techniques, including chromatography and recrystallization.
科学的研究の応用
DMF-DAP has been extensively studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in various cancer cell lines. DMF-DAP has also been studied for its neuroprotective effects. It has shown to protect neurons from oxidative stress and inflammation, which are common causes of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DMF-DAP has shown anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as arthritis.
特性
分子式 |
C24H29N3O5 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
2-[4-(dimethylamino)phenyl]-3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H29N3O5/c1-25(2)18-8-6-17(7-9-18)21-20(22(28)19-5-3-14-32-19)23(29)24(30)27(21)11-4-10-26-12-15-31-16-13-26/h3,5-9,14,21,29H,4,10-13,15-16H2,1-2H3 |
InChIキー |
KBSLQWDAPGUWCK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
![5-(4-bromophenyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282342.png)




![[3-acetyl-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282351.png)